molecular formula C19H23N3O4 B4960237 3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide

3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide

Cat. No.: B4960237
M. Wt: 357.4 g/mol
InChI Key: ZHVVYMBYMRQQOI-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group, a nitroanilino group, and an ethyl linkage to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-2-3-13-26-18-6-4-5-15(14-18)19(23)21-12-11-20-16-7-9-17(10-8-16)22(24)25/h4-10,14,20H,2-3,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVVYMBYMRQQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-(4-nitroanilino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkoxy reagents, nucleophilic catalysts.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of 3-butoxy-N-[2-(4-aminoanilino)ethyl]benzamide.

    Substitution: Formation of various alkoxy-substituted benzamides.

    Hydrolysis: Formation of 3-butoxybenzoic acid and 2-(4-nitroanilino)ethylamine.

Scientific Research Applications

3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of benzamide derivatives with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroanilino group may participate in redox reactions, while the benzamide core can interact with protein binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-butoxy-N-[2-(4-aminoanilino)ethyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    3-methoxy-N-[2-(4-nitroanilino)ethyl]benzamide: Similar structure but with a methoxy group instead of a butoxy group.

    N-[2-(4-nitroanilino)ethyl]benzamide: Lacks the butoxy group.

Uniqueness

3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

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